Titralac

Beschreibung

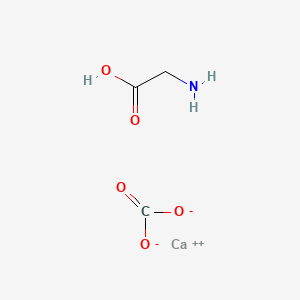

Structure

2D Structure

Eigenschaften

CAS-Nummer |

51810-75-4 |

|---|---|

Molekularformel |

C3H5CaNO5 |

Molekulargewicht |

175.15 g/mol |

IUPAC-Name |

calcium;2-aminoacetic acid;carbonate |

InChI |

InChI=1S/C2H5NO2.CH2O3.Ca/c3-1-2(4)5;2-1(3)4;/h1,3H2,(H,4,5);(H2,2,3,4);/q;;+2/p-2 |

InChI-Schlüssel |

BRDTZYWEKQZTFE-UHFFFAOYSA-L |

Kanonische SMILES |

C(C(=O)O)N.C(=O)([O-])[O-].[Ca+2] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Calcium Carbonate Materials

Controlled Precipitation and Crystallization Kinetics

Controlled precipitation is a fundamental approach for synthesizing calcium carbonate particles with desired properties. This method typically involves the reaction between soluble calcium salts (e.g., CaCl2, Ca(NO3)2) and carbonate sources (e.g., Na2CO3, NaHCO3, (NH4)2CO3) in an aqueous or organic medium. nih.govrsc.org The size distribution, morphology, and polymorphism of the precipitated CaCO3 are significantly influenced by factors such as initial reactant concentration, pH, reaction temperature, and the presence of additives. rsc.org

The kinetics of calcium carbonate crystallization are complex and involve several stages, including nucleation, crystal growth, and potentially the transformation of less stable polymorphs (like vaterite or ACC) into the most stable form, calcite. csic.esrsc.orgnih.gov Understanding and controlling these kinetic processes are crucial for achieving precise control over the final product. For instance, the crystallization process from amorphous calcium carbonate (ACC), a common precursor, typically occurs in two stages: rapid dehydration and crystallization of ACC to vaterite, followed by a slower transformation of vaterite to calcite via dissolution and reprecipitation. rsc.org The rate of this second stage can be significantly slower than the first. rsc.org

Research has explored the kinetics of ACC crystallization to calcite via vaterite at various temperatures, revealing activation energies for calcite nucleation and crystallization. rsc.org Studies using techniques like in situ time-resolved Energy Dispersive X-ray Diffraction (ED-XRD) and electron microscopy provide insights into these transformation mechanisms. rsc.org

Controlling the initial nucleation step is particularly challenging but critical for narrow particle size distributions and phase selection. acs.org Seeding methods, using pre-formed nanosized seeds, have been demonstrated to help control the precipitation reaction even at high supersaturation levels. acs.org The presence of polymeric additives, such as poly(acrylic acid), along with seeds, can influence the precipitated polymorph and specific surface area while maintaining a narrow particle size distribution in the submicron range. acs.org

The kinetics of calcium carbonate crystallization have also been studied by monitoring changes in pH during the carbonation of lime suspensions, a common industrial route. researchgate.net This approach allows for the determination of nucleation and crystal growth rates based on macroscopic parameters like mass production rate and specific surface area. researchgate.net Studies have indicated a relatively constant nucleation rate and a decreasing crystal growth rate during the carbonation process. researchgate.net

Synthesis of Calcium Carbonate Nanostructures and Morphological Control

The synthesis of calcium carbonate nanostructures with controlled morphology is an active area of research due to their potential in various advanced applications, including drug delivery, biosensing, and tissue engineering. nih.govnih.gov Several techniques have been developed to achieve precise control over the size, shape, and crystalline phase of CaCO3 nanoparticles and microparticles. nih.govmdpi.comrsc.org

Precipitation methods, including slow carbonation and spontaneous precipitation reactions, are widely used for synthesizing CaCO3 micro- and nanoparticles with controlled size, shape, and morphology. nih.gov The carbonation method involves bubbling CO2 into a calcium hydroxide (B78521) (slaked lime) suspension, typically yielding rhombohedral and cubic calcite crystals. nih.gov Rapid mixing of reactants can lead to the formation of porous and spherical calcite microparticles, with particle size increasing with reaction time. nih.gov Controlled precipitation methods have also been used to synthesize smaller nanoparticles, with size influenced by mixing speed and temperature. nih.gov

The morphology of CaCO3 particles can be significantly influenced by experimental parameters and the presence of additives. Factors such as SDS concentration, the molar ratio of carbonate to calcium ions, and reaction temperature have been shown to be important parameters for controlling morphology in precipitation reactions. scientific.net This can lead to the formation of various unusual crystal morphologies, including hollow microspheres, cubes, and rhombohedra. scientific.net

Hydrothermal methods have also been employed for synthesizing CaCO3 nanostructures, with parameters like ethylenediamine (B42938) concentration, reaction time, and temperature affecting product size and morphology. tandfonline.com The presence of air CO2 in the reaction medium can be a key factor in the formation of CaCO3 in hydrothermal synthesis. tandfonline.com

The use of additives, including synthetic polymers, surfactants, and biomolecules, is a common strategy to control the size and shape of CaCO3 particles during precipitation. nih.gov These additives can act as templates or structure-directing agents, influencing nucleation and crystal growth. acs.orgrsc.org For example, the presence of sucrose (B13894) has been found to promote the precipitation of vaterite with spherulitic morphology. csic.es Similarly, polymer-surfactant aggregates and self-assembled surfactant micelles have been used to control morphology, leading to unusual shapes and hierarchical structures. scientific.netrsc.org Biologically inspired synthesis methods, mimicking natural biomineralization processes, often utilize organic additives like proteins and polysaccharides to control crystal structure and morphology. journalssystem.comresearchgate.net

Different synthesis methods can yield specific morphologies and sizes. For instance, the carbonation method often results in nano-sized calcite, while slow carbonation can yield spherical submicron calcite. researchgate.net The reverse emulsion method is known for producing nanoscale carbonate with low polydispersity. ijcce.ac.irresearchgate.net

Research findings highlight the impact of various parameters on CaCO3 morphology and phase. Table 1 provides a summary of how different conditions and additives can influence the resulting CaCO3 structure.

Table 1: Influence of Synthesis Parameters and Additives on CaCO3 Morphology and Phase

| Synthesis Method | Parameters/Additives | Resulting Morphology/Phase | Source |

| Precipitation | SDS concentration, CO32-/Ca2+ ratio, Temperature | Hollow microsphere, Cubic, Rhombohedra | scientific.net |

| Precipitation | Sucrose concentration | Spherulitic vaterite | csic.es |

| Hydrothermal | Ethylenediamine concentration, Time, Temperature | Varied size and morphology | tandfonline.com |

| Precipitation | Polymer-surfactant aggregates | Unusual morphologies | scientific.net |

| Precipitation | Self-assembled surfactant micelles | Spherical and hexagonal hierarchical structures | rsc.org |

| Precipitation | Proteins (e.g., lysozyme) | Spherical particles, modified crystal morphology | journalssystem.com |

| Precipitation | Water-soluble polysaccharides (fruit extracts) | Unusual morphologies (e.g., straw bundles-like) | researchgate.net |

| Carbonation of Ca(OH)2 | Temperature, CO2 flow rate, Additives (e.g., K2SO4) | Nano rods, Nano ovals, Calcite | tandfonline.com |

| Ca2+-CO32- system | Initial concentration, pH, Temperature, Additives | Varied size, morphology, and polymorphism | rsc.org |

| Sol-gel (from cockle shells) | Water volume, K2CO3 feeding rate, Drying method | Spherical calcite nanoparticles | mdpi.com |

Detailed research findings often involve characterization techniques such as Scanning Electron Microscopy (SEM) to visualize particle morphology, X-ray Diffraction (XRD) to identify crystalline phases, and Fourier Transform Infrared Spectroscopy (FTIR) to analyze chemical bonds. tandfonline.comcsic.esscientific.netnih.gov

Green Chemistry Approaches in Calcium Carbonate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of calcium carbonate to develop environmentally friendly and sustainable production methods. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste generation, and lower energy consumption. acs.orgaip.orghtu.edu.cn

One green approach involves the synthesis of precipitated calcium carbonate (PCC) from limestone without the traditional high-temperature calcination step. aip.org This method typically involves dissolving limestone in an acid (like HNO3) followed by carbonation with CO2. aip.org This bypasses the energy-intensive step of converting limestone (CaCO3) to lime (CaO) by heating. aip.org Studies have shown that high yields of PCC containing calcite and vaterite can be obtained using this method, presenting a prospective green process for large-scale production. aip.org

Another green strategy involves using natural polymers and biomolecules as templates or additives to control CaCO3 synthesis under mild conditions. researchgate.netnih.govhtu.edu.cn For example, Gum Arabic, a natural polymer, has been used for the green synthesis of cubic CaCO3 nanoparticles with photocatalytic activity. nih.gov Water-soluble polysaccharides extracted from fruits have also been employed in a novel green strategy to synthesize CaCO3 crystals with unusual morphologies. researchgate.net

Facile green methods based on processes like Ostwald ripening have been developed to synthesize porous hollow spheres of calcium carbonate, often incorporating biomolecules like folate for potential targeted applications. htu.edu.cn These methods typically operate under ambient conditions and avoid the use of toxic agents. htu.edu.cn

Sustainable and green approaches based on the coprecipitation of calcium chloride and sodium carbonate/bicarbonate have been used to synthesize differently shaped anisotropic CaCO3 particles, with the crystallinity and morphology influenced by initial salt concentrations and organic additives. acs.org

Spectroscopic and Structural Characterization of Calcium Carbonate Polymorphs and Forms

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are powerful tools for identifying the different calcium carbonate polymorphs and determining their structural characteristics at the molecular level.

X-ray Diffraction Analysis of Crystalline Phases

X-ray Diffraction (XRD) is a primary technique for identifying crystalline calcium carbonate polymorphs (calcite, aragonite, and vaterite) and analyzing their crystal structures. Each polymorph has a unique arrangement of calcium and carbonate ions, resulting in characteristic diffraction patterns. By analyzing the positions and intensities of the diffraction peaks, researchers can identify the present phases and determine crystallographic parameters such as lattice constants and space groups. XRD can also be used for quantitative analysis of mixtures of calcium carbonate polymorphs, although its capability for quantitative analysis is sometimes limited for minerals with less ideal crystal structures compared to techniques like FTIR or Raman spectroscopy umass.edu. Studies have shown distinct XRD patterns for aragonite, vaterite, and calcite, allowing for their differentiation nih.govaip.orgresearchgate.net. For example, calcite typically shows characteristic peaks between 2θ = 28° and 50° researchgate.net.

A methodology using XRD has been developed for the simultaneous quantitative determination of calcium carbonate crystal phases in ternary mixtures. Calibration graphs are constructed using specific reflections for each polymorph, such as the 104 reflection for calcite, the 221 reflection for aragonite, and the 110 reflection for vaterite rsc.org. Detection limits for calcite, aragonite, and vaterite using this XRD methodology were reported as 0.90, 2.90, and 6.90 mol.-%, respectively rsc.org.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the molecular vibrations within the calcium carbonate structure. The carbonate ion (CO3^2-) has characteristic vibrational modes that are sensitive to its local environment and the crystal structure. Different polymorphs of calcium carbonate exhibit distinct IR and Raman spectra, serving as unique fingerprints for identification. umass.edunih.gov

For instance, the characteristic carbonate ν2 band of aragonite is observed at 858 cm⁻¹, while that of both calcite and vaterite is at 874 cm⁻¹. The characteristic carbonate ν4 band of aragonite appears at 700 and 713 cm⁻¹, whereas that of calcite is at 713 cm⁻¹ and vaterite at 744 cm⁻¹ nih.gov. These spectral differences allow for the discrimination of the three phases using vibrational spectroscopy umass.edu.

FT-IR spectroscopy has been successfully used for the simultaneous quantitative analysis of calcium carbonate phases in ternary mixtures umass.edu. A methodology based on FT-IR can determine the absorptivities of the absorption bands for each polymorph, enabling quantitative discrimination umass.edu. For example, absorption bands at 713 cm⁻¹ for calcite, 745 cm⁻¹ for vaterite, and 713 and 700 cm⁻¹ for aragonite have been used for quantitative analysis umass.edu.

Raman spectroscopy can also distinguish between the three common CaCO3 polymorphs colab.ws. The Raman spectrum of vaterite shows splitting of both the ν1 and ν4 peaks, implying distinct site symmetries for the CO3^2- groups colab.ws. Raman bands at 711 cm⁻¹ for calcite, 700 cm⁻¹ for aragonite, and 750 cm⁻¹ for vaterite have been used to construct calibration graphs for quantitative determination in ternary mixtures rsc.orgresearchgate.net. Raman spectroscopy allows for the determination of relative ratios of polymorphs umass.edu. Calcite, in particular, has a well-known and distinctive Raman spectrum with a strong peak at 1086 cm⁻¹ elodiz.com.

Table 1: Characteristic Vibrational Bands for Calcium Carbonate Polymorphs

| Polymorph | Technique | Characteristic Bands (cm⁻¹) | Notes | Source |

| Aragonite | FTIR | 858 (ν2), 700 (ν4), 713 (ν4) | Distinct ν2 band | nih.gov |

| Calcite | FTIR | 874 (ν2), 713 (ν4) | Shared ν2 with vaterite | nih.gov |

| Vaterite | FTIR | 874 (ν2), 744 (ν4) | Shared ν2 with calcite | nih.gov |

| Calcite | Raman | 711, 1086 | Strong peak at 1086 cm⁻¹ | researchgate.netelodiz.com |

| Aragonite | Raman | 700 | researchgate.net | |

| Vaterite | Raman | 750 | Splitting of ν1 and ν4 peaks observed | colab.wsresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for probing the local structural environments of atoms in calcium carbonate, including both crystalline and amorphous phases. 13C solid-state NMR is particularly useful for characterizing the carbonate groups. nih.govacs.orgcapes.gov.brnih.gov

In bulk crystalline calcium carbonates, 13C direct excitation (DE) MAS spectra can reveal the distribution of different chemical environments nih.gov. Crystalline, water-free phases like calcite and aragonite show narrow NMR peaks, while water-containing and amorphous phases exhibit broader peaks due to structural disorder acs.org. Calcite typically shows a single characteristic peak, while vaterite shows two peaks of unequal intensity in 13C DE MAS NMR spectra, allowing for their distinction nih.gov.

Solid-state NMR can also provide insights into the structure of amorphous calcium carbonate (ACC). Studies using 13C and 1H NMR have shown that ACC contains molecular water and a small amount of mobile hydroxide (B78521), but no hydrogencarbonate acs.orgcapes.gov.brnih.gov. 43Ca solid-state NMR spectroscopy can probe the local structure of calcium ions in ACC, with broad, featureless resonances indicating structural disorder pnnl.gov.

Mass Spectrometry Applications in Complex Calcium Carbonate Systems

Mass Spectrometry (MS) techniques, particularly coupled with methods like laser ablation (LA-ICP-MS) or glow discharge (GDMS), are used for the elemental and isotopic analysis of calcium carbonate samples, rather than direct structural characterization of the pure compound itself. These methods are powerful for analyzing trace elements and isotopic ratios within calcium carbonate matrices, which can provide information about the origin, formation conditions, and incorporation of impurities. rsc.orgresearchgate.netnih.govmoca.net.ua

LA-ICP-MS is widely used for high-spatial-resolution in-situ micro-analysis of calcium carbonates in geological and biogenic samples, allowing for the determination of trace element concentrations at the ng/g range researchgate.net. This technique can provide important information on past climate variability when applied to samples like stalagmites and corals researchgate.net. Calibration strategies for LA-ICP-MS analysis of calcium carbonate matrices have been evaluated, using various reference materials rsc.orgutas.edu.au.

GDMS can be used for the analysis of impurities in calcium carbonate, such as rare earth elements and phosphates moca.net.ua. A mathematical model has been developed to interpret complex mass spectra obtained from GDMS analysis of naturally doped calcium carbonate moca.net.ua. Isotope-ratio mass spectrometry (IRMS), both continuous-flow (CF) and dual-inlet (DI), is used for precise measurement of carbon isotopic ratios (δ13C) in calcium carbonate, which is essential for provenance studies and environmental research nih.gov.

Microscopic and Imaging Methodologies for Morphological and Surface Analysis

Microscopic and imaging techniques are essential for visualizing the morphology, particle size, crystal habit, and surface features of calcium carbonate particles and aggregates. These methods provide crucial information that complements the structural data obtained from spectroscopic techniques.

Scanning Electron Microscopy (SEM) is commonly used to examine the surface morphology and microstructure of calcium carbonate polymorphs. SEM images can reveal the shape and size of particles, as well as the presence of aggregation nih.govaip.orgseejph.comcsic.esupm.edu.my. Different synthesis conditions can lead to variations in particle shape, such as spherical or cubic forms seejph.comupm.edu.my. SEM can also show surface roughness and crystallinity seejph.com.

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and can reveal the internal structure and crystallinity of individual calcium carbonate nanoparticles seejph.comupm.edu.my. TEM is useful for determining particle size and observing the arrangement of crystallites seejph.comupm.edu.my.

Atomic Force Microscopy (AFM) is a surface sensitive technique that provides high-resolution topographical images of calcium carbonate surfaces seejph.comcsic.esupm.edu.my. AFM can be used to measure particle size, shape, and surface roughness at the nanoscale seejph.comupm.edu.my. It can also reveal detailed surface features and structures, such as the presence of amorphous layers or the arrangement of crystal grains csic.esupm.edu.my.

Table 2: Microscopic Techniques for Calcium Carbonate Characterization

| Technique | Information Provided | Applications | Source |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape/size, aggregation | Visualizing crystal habit and surface features | nih.govaip.orgseejph.comcsic.esupm.edu.my |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, nanoparticle size/shape | High-resolution imaging of individual particles | seejph.comupm.edu.my |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, nanoscale features | Detailed surface analysis, particle height measurement | seejph.comcsic.esupm.edu.my |

Investigation of Surface Chemistry and Interfacial Phenomena

The surface chemistry and interfacial phenomena of calcium carbonate play a significant role in its interactions with the surrounding environment, including aqueous solutions, organic molecules, and other materials. Techniques are employed to understand the composition, reactivity, and surface charge of calcium carbonate surfaces.

Techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are surface-sensitive methods that can provide elemental and chemical state information about the outermost layers of calcium carbonate particles nih.gov. These techniques can differentiate the surfaces of different calcium carbonate polymorphs nih.gov.

Investigation of surface chemistry also involves studying phenomena like ion adsorption and charging at the calcium carbonate-water interface. Calcite, being the most stable polymorph, is often studied in this context acs.orgnih.gov. Techniques such as zeta potential measurements and surface complexation modeling are used to understand the electrostatic properties of the calcite-water interface and how they are affected by solution chemistry acs.orgnih.govescholarship.org. The surface charge of calcite can be positive or negative depending on the composition of the surrounding brine escholarship.org.

Interfacial phenomena involving calcium carbonate are also relevant in various applications, such as the formation of films or scales. Studies have investigated the role of calcium carbonate in the formation of interfacial films in systems like tea, where water hardness (related to calcium carbonate concentration) affects the film's mechanical properties aip.org.

Theoretical and Computational Chemistry Studies of Calcium Carbonate Systems

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), are crucial for understanding the electronic structure and energetic landscape of calcium carbonate systems. geoscienceworld.orgacs.orgacs.orgaip.orgacs.orgkpi.uaceon.rsresearchgate.net These calculations can provide detailed information about bonding, charge distribution, and the relative stability of different calcium carbonate phases and hydrated structures. acs.orgacs.org

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations are widely used to study Calcium Carbonate. geoscienceworld.orgacs.orgaip.orgacs.orgkpi.uaresearchgate.netbohrium.com These methods allow researchers to compute properties from first principles, without relying on experimental data. For instance, hybrid Hartree-Fock/DFT functionals like B3LYP have been used to calculate the structure and vibrational frequencies of CaCO₃ aragonite at various pressures. geoscienceworld.org These calculations can satisfactorily estimate elastic properties, thermal expansion, and thermodynamic properties, showing good agreement with experimental data. geoscienceworld.org DFT-based methods have also been employed to investigate the structure and hydration environment of CaCO₃ building blocks in aqueous solutions, providing insights into ion association processes. acs.orgaip.org Studies have shown that the formation of the CaCO₃ monomer in solution occurs via an associative mechanism. acs.org The accuracy of DFT for predicting the thermodynamics of water incorporation into calcium carbonate hydrates has also been examined, highlighting challenges in accurately reproducing experimental energetics across different hydration levels with a single functional. acs.org

Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of calcium carbonate, which can be compared with experimental data like infrared (IR) and Raman spectra for validation and interpretation. researchgate.netaip.org DFT calculations can be used to determine vibrational spectra, including IR and Raman active modes, their intensities, and related optical properties. aip.org Time-dependent density functional theory (TD-DFT) can be applied to study electronic transitions, such as oscillator strength and excitation energies. researchgate.net Comparing theoretical and experimental vibrational spectra helps in analyzing subtle features and understanding the limitations of both approaches. aip.org Computational studies have also investigated the electronic structure using techniques like Compton scattering, interpreting experimental data through theoretical Compton profiles calculated using DFT with various approximations. researchgate.net

Molecular Dynamics Simulations of Calcium Carbonate Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and interactions of calcium carbonate systems, particularly in the presence of water or other molecules. tandfonline.comacs.orgrsc.orgresearchgate.netutm.mycore.ac.ukarxiv.orgresearchgate.net These simulations can explore processes like crystal growth, dissolution, and the interaction of calcium carbonate surfaces with organic molecules or ions. tandfonline.comacs.orgrsc.orgresearchgate.netutm.mycore.ac.ukarxiv.org MD simulations have been used to investigate the interaction between polyaspartic acid (PASP) and CaCO₃ crystal surfaces in water, revealing that PASP can effectively prevent scale growth and that the binding energy is influenced by the PASP configuration and the specific crystal surface. tandfonline.com The interactions between amorphous calcium carbonate (ACC) and organic molecules have also been studied using MD, suggesting their importance in polymorph selection during biomineralization. acs.orgrsc.org Atomistic simulations can also be applied to understand the aggregation of calcite nanoparticles, providing quantitative information about the factors affecting the interaction between nanoparticles and calcite surfaces in different environments. core.ac.ukresearchgate.net Recent advancements include the development of ab initio machine learning potentials for simulating calcium carbonate from aqueous solutions to the solid state, offering improved accuracy over traditional force fields and the ability to capture chemical reactions. arxiv.orgarxiv.org

Computational Modeling of Solid-State Properties

Computational modeling techniques are used to investigate the solid-state properties of calcium carbonate polymorphs, such as their structural, mechanical, elastic, and thermodynamic characteristics. geoscienceworld.orgceon.rsresearchgate.netamericanelements.comgeoscienceworld.org These models can predict properties like lattice parameters, bulk modulus, and thermal expansion under various conditions, including high pressure and temperature. geoscienceworld.orgamericanelements.com Atomistic simulation techniques have been applied to study the thermodynamics of mixing in calcite with divalent cationic impurities, revealing insights into the solubility of these impurities based on cationic coordination distance with oxygen. researchgate.netgeoscienceworld.org Computational studies also explore the stability of grain boundaries and the growth of calcium carbonate units at contact points, providing insights into crystallization processes. researchgate.net

Chemometric Approaches in Calcium Carbonate Data Analysis

Chemometric approaches involve the application of statistical and mathematical methods to chemical data, which can be useful in analyzing complex datasets related to calcium carbonate. cambridge.orgird.frresearchgate.netijraset.compsu.edubrjac.com.brmdpi.comnih.gov These techniques can be used for tasks such as classification, regression, and pattern recognition in spectroscopic data or other analytical measurements involving calcium carbonate. cambridge.orgird.frresearchgate.netijraset.combrjac.com.brnih.gov For example, chemometric methods like Principal Component Analysis (PCA) have been used to analyze energy-dispersive X-ray (EDX) data of samples containing calcium carbonate to determine compositional variations and preservation features. psu.edu Partial Least Squares Regression (PLSR) is another chemometric technique applied to spectroscopic data, such as near-infrared (NIR) or Raman spectroscopy, for the quantitative analysis and prediction of calcium carbonate content in various materials. ird.frresearchgate.netijraset.comnih.govfrontiersin.orgresearchgate.net Chemometrics can enhance the interpretation of analytical data and aid in developing predictive models. brjac.com.brfrontiersin.org

Chemical Reactivity and Molecular Interaction Mechanisms of Calcium Carbonate

Acid-Base Equilibria and Neutralization Kinetics

Calcium carbonate is a basic compound that readily reacts with acids, leading to neutralization. unacademy.comnih.gov This reaction is a cornerstone of its use in various applications aimed at controlling or increasing pH.

Reaction Mechanisms with Strong Acids

The reaction between calcium carbonate and strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), is a classic acid-base reaction. wikipedia.orgacs.org The solid calcium carbonate reacts with hydrogen ions (H⁺) from the acid, leading to the formation of calcium ions (Ca²⁺), water (H₂O), and carbon dioxide (CO₂). wikipedia.orgunacademy.com

The general reaction can be represented as: CaCO₃(s) + 2H⁺(aq) → Ca²⁺(aq) + H₂O(l) + CO₂(g) wikipedia.org

In the case of hydrochloric acid, the reaction is: CaCO₃(s) + 2HCl(aq) → CaCl₂(aq) + H₂O(l) + CO₂(g)

For sulfuric acid, the reaction is: CaCO₃(s) + H₂SO₄(aq) → CaSO₄(aq) + H₂O(l) + CO₂(g)

This reaction is often vigorous, especially with concentrated strong acids, due to the rapid evolution of carbon dioxide gas. acs.org The kinetics of this neutralization are influenced by factors such as the surface area of the calcium carbonate, the concentration and strength of the acid, and temperature. wrc.org.za A larger surface area, such as that found in finely ground calcium carbonate, generally leads to a faster reaction rate. wrc.org.za

Buffering Capacity and pH Modulation in Chemical Systems

Calcium carbonate acts as a natural buffer, particularly in aqueous systems. Its reaction with acids consumes hydrogen ions, thereby resisting changes in pH. unacademy.com This buffering capacity is crucial in environmental contexts, such as the neutralization of acid rain by carbonate rocks, and in industrial applications for pH control. unacademy.comsciencelearn.org.nz

The buffering action is based on the equilibrium between calcium carbonate, carbonic acid (H₂CO₃), bicarbonate ions (HCO₃⁻), and carbonate ions (CO₃²⁻) in the presence of water and carbon dioxide. When acid is added, the equilibrium shifts to consume the added H⁺ ions, primarily by reacting with carbonate and bicarbonate species.

In systems with dissolved CO₂, the reaction with water forms carbonic acid: CO₂(g) + H₂O(l) ⇌ H₂CO₃(aq)

Carbonic acid then dissociates: H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)

Calcium carbonate reacts with H⁺ ions: CaCO₃(s) + H⁺(aq) → Ca²⁺(aq) + HCO₃⁻(aq)

This series of reactions helps to maintain a relatively stable pH until the calcium carbonate is consumed. The effectiveness of calcium carbonate as a buffer is dependent on its availability and the specific conditions of the chemical system.

Chelation and Complexation Reactions with Metal Ions and Organic Ligands

Calcium carbonate, through its calcium ions (Ca²⁺) and carbonate ions (CO₃²⁻), can participate in chelation and complexation reactions with various metal ions and organic ligands. These interactions are significant in areas such as water chemistry, geochemistry, and material science.

Thermodynamic and Kinetic Characterization of Chelate Formation

Calcium ions released from calcium carbonate can form complexes with organic ligands that possess donor atoms capable of coordinating with Ca²⁺. The thermodynamics and kinetics of these reactions govern the stability and formation rate of the resulting chelates or complexes. Factors such as pH, temperature, and the concentration and nature of the ligand influence these characteristics.

Chelation, involving the formation of multiple coordinate bonds between a ligand and a central metal ion, typically results in more stable complexes compared to simple monodentate ligand interactions. Calcium ions, with their relatively large ionic radius and charge, can accommodate coordination with several donor atoms.

Research in this area often involves determining stability constants (thermodynamic characterization) and reaction rates (kinetic characterization) for calcium complexation with specific ligands. These studies provide insights into the strength of the interactions and how quickly they occur.

Spectroscopic Probes of Chelate Structures and Stoichiometry

Spectroscopic techniques are valuable tools for investigating the structures and stoichiometry of calcium complexes formed from calcium carbonate interactions. Techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the bonding environment around the calcium ion and the conformation of the coordinated ligand.

For example, changes in the vibrational frequencies of functional groups within an organic ligand upon binding to Ca²⁺ can be observed using IR or Raman spectroscopy, indicating the atoms involved in coordination. NMR spectroscopy can provide details about the molecular structure and the stoichiometry of the complex in solution.

Computational Prediction of Binding Energies and Interaction Sites

Computational chemistry methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are increasingly used to predict the binding energies and identify the interaction sites between calcium ions (derived from calcium carbonate) and various ligands. acs.org These methods can provide theoretical insights that complement experimental findings.

By simulating the interactions at the molecular level, computational studies can help to elucidate the preferred coordination geometries, the strength of the interactions (binding energy), and the specific atoms on the ligand that are involved in binding to the calcium ion. acs.org This information is valuable for understanding the fundamental principles governing calcium complexation and for designing ligands with specific affinities for calcium.

Computational models can also explore the influence of solvent effects and counterions on complex formation, providing a more comprehensive picture of the interaction mechanisms. acs.org

Chemical Adsorption and Surface Interaction Phenomena

The surface chemistry of calcium carbonate is complex and dynamic, significantly influencing its interactions with the surrounding environment. The surface of calcium carbonate, particularly calcite, is hydrophilic and can adsorb water and other molecules geoscienceworld.orgrsc.org. This adsorption is a key factor in various phenomena, including the formation of scale deposits and interactions with organic matter and pollutants in aqueous systems diva-portal.orgmdpi.com.

Adsorption on calcium carbonate surfaces can involve both physical and chemical interactions. Physical adsorption, or physisorption, occurs through weaker forces like hydrogen bonding and van der Waals forces researchgate.netrsc.org. For instance, water molecules can physisorb on the calcite surface through hydrogen bonding or at Lewis-acidic Ca²⁺ sites rsc.org. Chemical adsorption, or chemisorption, involves the formation of stronger chemical bonds between the adsorbate and the calcium carbonate surface researchgate.net.

Studies have shown that carbonic acid (H₂CO₃) can act as an important intermediate in the surface chemistry of calcium carbonate, particularly in reactions with trace atmospheric gases like HNO₃, SO₂, HCOOH, and CH₃COOH researchgate.netnih.gov. Adsorbed carbonic acid is stable on the surface in the absence of adsorbed water, but it dissociates upon water adsorption, leading to the evolution of gaseous CO₂ researchgate.netnih.gov. This indicates the significant role of adsorbed water in facilitating surface reactions on calcium carbonate.

The adsorption of organic matter onto calcium carbonate nanoparticles has been investigated for applications in water treatment. Research indicates that calcium carbonate nanoparticles can effectively remove organic matter from water through adsorption, with higher removal rates observed at higher initial organic matter concentrations mdpi.com. The adsorption capacity can be influenced by particle size and surface area, with ultrasonicated nanoparticles showing improved performance for removing lower concentrations of organics mdpi.com.

Surface charge also plays a significant role in the interaction of calcium carbonate with other species. While the calcite surface is considered essentially neutral from a crystallographic perspective due to an equal number of positive and negative charges, bulk aqueous ions can specifically interact with surface binding sites, leading to the development of charge in the β-plane escholarship.org. This surface charge can influence the adsorption of charged molecules like surfactants escholarship.org. Studies have shown that positively charged amine-based surfactants can strongly interact with the calcium carbonate surface regardless of the brine composition escholarship.org.

The interaction of calcium carbonate particles with surfactants can influence processes like nitrification in water systems cuny.edu. Preferential binding of anionic surfactants to calcium carbonate particles has been observed in the presence of mixtures of cationic and anionic surfactants cuny.edu. This interaction can lead to the breakdown of complexes formed between cationic and anionic surfactants cuny.edu.

The surface energy of calcium carbonate can decrease in contact with water, and strong repulsive surface forces can operate between two calcite surfaces immersed in water geoscienceworld.org. This phenomenon, sometimes termed the Rehbinder effect or adsorption-induced reduction of strength of solids, where the adsorption of environmental components decreases the cohesion of solid surfaces, affects calcium carbonate geoscienceworld.org. The adsorption of water and hydrated counterions on calcium carbonate surfaces contributes to a decrease in surface free energy and weaker surface-surface interactions geoscienceworld.org.

Data on the adsorption capacity of calcium carbonate for specific substances highlight its potential as an adsorbent. For example, studies on the adsorption of pharmaceutical substances like tetracycline (B611298) and sulfadiazine (B1682646) onto calcium carbonate nanoparticles have shown removal capacities in the range of milligrams per gram of adsorbent researchgate.netresearchgate.net.

| Adsorbate | Adsorption Capacity (mg/g) | Reference |

| Tetracycline | 1.52 | researchgate.netresearchgate.net |

| Sulfadiazine | 6.85 | researchgate.netresearchgate.net |

The precipitation of calcium carbonate on surfaces, such as stainless steel, is influenced by factors like temperature, time, nucleation, and induction diva-portal.org. The adsorption rate of calcium carbonate scale has been found to be higher at elevated temperatures diva-portal.org. The roughness of the surface can also impact scaling diva-portal.org.

Interactions with Other Chemical Species (In Vitro)

In vitro studies provide valuable insights into the chemical interactions of calcium carbonate with various substances in controlled environments. Calcium carbonate reacts with acids, neutralizing them through the reaction with protons (H⁺) mdpi.com. This acid-neutralizing property is well-established mdpi.com.

Calcium carbonate can interact with metal ions in aqueous solutions. The interaction with lead (Pb) in aqueous solutions involves a series of physicochemical phenomena at the calcium carbonate solid-water interface, including dissolution, sorption (adsorption and absorption), nucleation, and crystal growth processes ucm.es. Adsorption of Pb occurs simultaneously with dissolution at short interaction times ucm.es. Absorption, or incorporation of Pb²⁺ ions into the surface layers of calcium carbonate, also takes place, resulting in the formation of solid solutions ucm.es. The interaction of calcium phosphates with dissolved Pb ions is rapid and intense, involving significant surface precipitation and subsequent crystal growth ucm.es.

The presence of other metal ions, such as magnesium (Mg²⁺) and ferric ions (Fe³⁺), can significantly impact the biomineralization of calcium carbonate, influencing the crystal phase and morphology mdpi.com. Low concentrations of Mg²⁺ can promote calcite formation, while higher concentrations favor the formation of Mg-rich calcite and aragonite mdpi.com. Mg²⁺ ions can directly interact with calcium carbonate crystals, affecting their morphology and increasing surface roughness researchgate.net. Ferric ions can have a contrasting effect compared to magnesium and calcium ions on factors like cell concentration, pH, and carbonate/bicarbonate concentrations in systems involving microorganisms that induce calcium carbonate formation mdpi.com.

Calcium carbonate also interacts with organic molecules. In biomineralizing tissues, organic molecules coexist and interact with inorganic crystal lattices, regulating mineral precipitation and crystal morphology nih.gov. Proteins, for instance, can inhibit calcium carbonate precipitation in vitro nih.gov. Specific proteins with certain molecular weights have been shown to exhibit this inhibitory activity through specific interactions nih.gov. Acidic, negatively charged amino acids (like aspartic and glutamic acid) and chitins can induce the precipitation of high-magnesium calcite and disordered dolomite (B100054) in vitro acs.org. These molecules can interact with the surface of growing calcium carbonate crystals, potentially blocking the addition of further ions into the crystal lattice diva-portal.org. The interaction can be specific, with the structure of the crystal surfaces influencing the interaction with carboxylic acids diva-portal.org.

Carboxylic acids, which can act as complexing agents for aqueous calcium, have a significant effect on the precipitation of calcium carbonate in vitro diva-portal.org. They can decrease the nucleation rate and retard crystal growth diva-portal.org. The presence of carboxylic acids can also affect the particle shape, indicating specific interactions with calcium carbonate diva-portal.org. The effect of organic acids on calcium carbonate polymorphism has been studied, showing that different organic acids can promote or inhibit the formation of specific polymorphs like aragonite and calcite depending on their concentration and the temperature jst.go.jp. Citric acid, for example, has been shown to suppress aragonite formation and promote rhombohedral calcite formation jst.go.jp.

Interactions between calcium carbonate and organic molecules often involve electrostatic interactions, particularly between negatively charged residues of organic molecules and calcium ions acs.org. This is evident in the interaction of proteins with calcium carbonate during biomineralization acs.org. Acidic amino acids and polysaccharide branches of glycoproteins, as well as phosphate (B84403) groups, can play key roles in these interactions acs.org.

In vitro studies have also investigated the interaction of calcium carbonate with pharmaceutical substances. Calcium carbonate can reduce the availability of certain drugs, such as ofloxacin (B1677185), in simulated gastric fluid, likely due to the formation of complexes between the drug and calcium ions nih.gov. Similarly, an acid-base reaction has been observed between naproxen (B1676952), a carboxylic acid-containing drug, and calcium carbonate in vitro, which can affect the drug's dissolution properties scielo.br. This reaction between the acidic drug and the basic calcium carbonate can lead to changes in the drug's crystallinity and particle size scielo.br.

The formation of calcium carbonate on the surface of bioactive glasses during in vitro tests has been reported, influenced by factors such as the concentration of Ca²⁺ ions, glass composition, texture, and the type and volume of the immersion medium sci-hub.se. This precipitation often occurs as calcite crystals sci-hub.se.

The interaction between organic and inorganic matter in biominerals results in a regulatory effect on crystal formation acs.org. In vitro studies using systems like the counter-diffusion system can help understand the role of soluble and insoluble organic matrix components in calcium carbonate formation acs.org.

The adsorption of organic matter onto calcium carbonate nanoparticles can be described by physical interactions in the absence of specific chemical groups on the surface researchgate.net. Electrostatic interactions between charged substances and the calcium carbonate surface, which can have a positive zeta potential at neutral pH, can explain differences in adsorption capacity researchgate.net.

Data from in vitro studies on the interaction of calcium carbonate with ofloxacin in simulated gastric fluid demonstrate a reduction in ofloxacin availability:

| Substance | Calcium Carbonate Effect on Ofloxacin Availability in Simulated Gastric Fluid | Reference |

| Ofloxacin | Reduced to 73.8% | nih.gov |

Data from in vitro dissolution studies of naproxen with calcium carbonate show improved dissolution with increasing calcium carbonate content:

| Naproxen:Calcium Carbonate Ratio | Naproxen Dissolution (%) | Reference |

| 1:0.5 | 80.86 | scielo.br |

| 1:1 | 78.30 | scielo.br |

| 1:2 | 94.96 | scielo.br |

Chemical Degradation Pathways and Stability Studies of Calcium Carbonate

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolytic degradation of calcium carbonate is primarily a process of dissolution in aqueous environments. While calcium carbonate has low solubility in pure water, its degradation is significantly influenced by the presence of dissolved carbon dioxide and the pH of the solution.

CaCO₃(s) + H₂O(l) + CO₂(aq) ⇌ Ca(HCO₃)₂(aq)

The kinetics of this dissolution process are complex and can be governed by either surface reactions or mass transport phenomena, depending on the specific environmental conditions. ncsu.eduacs.orgacs.org Factors such as temperature, the presence of other ions, and the partial pressure of carbon dioxide can all influence the rate of degradation. acs.orgresearchgate.netquora.com

In acidic environments, the carbonate ion (CO₃²⁻) is protonated, shifting the equilibrium towards dissolution and leading to an increased rate of degradation. The reaction with acid can be represented as:

CaCO₃(s) + 2H⁺(aq) → Ca²⁺(aq) + H₂O(l) + CO₂(g)

The rate of dissolution is therefore highly dependent on the pH of the surrounding medium.

Interactive Table: Influence of pH on Calcium Carbonate Dissolution

| pH | Relative Dissolution Rate | Predominant Carbonate Species |

| < 4 | Very High | H₂CO₃ (Carbonic Acid) |

| 4 - 6 | High | H₂CO₃ / HCO₃⁻ (Bicarbonate) |

| 6 - 8 | Moderate | HCO₃⁻ (Bicarbonate) |

| 8 - 10 | Low | HCO₃⁻ / CO₃²⁻ (Carbonate) |

| > 10 | Very Low | CO₃²⁻ (Carbonate) |

Note: This table provides a qualitative representation of the relationship between pH and the dissolution rate of calcium carbonate.

Thermal Decomposition Studies and Pyrolysis Products

Calcium carbonate undergoes thermal decomposition at elevated temperatures, a process also known as calcination. This endothermic reaction results in the breakdown of calcium carbonate into calcium oxide (CaO), a white solid, and carbon dioxide (CO₂) gas. ncsu.eduwikipedia.orgfrontiersin.org

The decomposition reaction is as follows:

CaCO₃(s) → CaO(s) + CO₂(g)

The temperature at which this decomposition begins is influenced by the partial pressure of carbon dioxide in the surrounding atmosphere. In a standard atmosphere, the decomposition of calcium carbonate generally commences at temperatures between 625°C and 865°C. ncsu.eduwikipedia.org

Kinetic studies of the thermal decomposition of calcium carbonate have shown that the reaction mechanism can often be described by a phase boundary-controlled model, such as the contracting cylinder model. ncsu.eduwikipedia.org The activation energy for this process has been reported to vary depending on the experimental conditions, including the atmosphere in which the decomposition is carried out.

Interactive Table: Kinetic Parameters for the Thermal Decomposition of Calcium Carbonate

| Atmosphere | Activation Energy (Ea) (kJ/mol) | Reaction Mechanism Model |

| Nitrogen (N₂) | 232.13 | Contracting Cylinder |

| Nitrogen/Oxygen (N₂/O₂) | 233.79 | Contracting Cylinder |

| General Range | 174 - 202 | Phase Boundary Reaction |

Data compiled from various thermogravimetric analysis studies. ncsu.edunih.gov

The inactive ingredient, glycine (B1666218), also undergoes thermal decomposition, typically starting at temperatures between 215°C and 240°C. acs.orgfree.fr The degradation of glycine is a more complex process involving multiple pathways, including deamination and decarboxylation. The pyrolysis of glycine can yield a variety of products, such as methylamine, glycolic acid, acetic acid, formic acid, carbon dioxide, ammonia, and water. researchgate.netfree.frnih.gov

Photochemical Degradation Pathways

Calcium carbonate is generally considered to be photochemically stable under typical environmental conditions. Studies have shown that it exhibits a very low quantum efficiency for decomposition upon exposure to ultraviolet (UV) radiation, particularly in an atmosphere containing carbon dioxide. ncsu.edu One investigation found no discernible evidence of the UV photodecomposition of calcite when subjected to a simulated Martian atmosphere. ncsu.edu

While direct photochemical degradation of calcium carbonate is minimal, it has been observed to indirectly participate in photochemical processes. For instance, calcium carbonate can act as a light scatterer, which may enhance the photodegradation of other chemical species in its vicinity. acs.org It has also been shown to promote the generation of hydroxyl radicals under illumination, which could contribute to the degradation of other compounds. acs.org

In contrast, glycine is susceptible to photochemical degradation. Exposure to UV radiation can lead to the breakdown of glycine molecules. The specific degradation pathways and the rate of degradation can be influenced by the substrate to which the glycine is adsorbed. wikipedia.org The degradation of glycine can proceed through mechanisms such as decarboxylation and deamination, and the presence of other chemical species, like nitrate (B79036) salts, can significantly impact its photolytic decay. researchgate.netquora.comnih.gov A quantum yield of 0.2 has been reported for the photolysis of a derivatized form of glycine, indicating its potential for photochemical transformation under certain conditions. stackexchange.com

Chemical Stability under Varying Environmental Conditions

The chemical stability of calcium carbonate is significantly influenced by environmental factors, most notably pH and humidity.

Effect of pH:

The solubility and, therefore, the stability of calcium carbonate are strongly dependent on the pH of the surrounding aqueous medium. In acidic environments (low pH), the concentration of hydrogen ions (H⁺) is high, which drives the dissolution of calcium carbonate by reacting with carbonate ions to form bicarbonate and carbonic acid. stackexchange.comfrontiersin.orgresearchgate.net This leads to a significant increase in the rate of degradation. Conversely, in alkaline conditions (high pH), the concentration of carbonate ions is higher, which suppresses dissolution and enhances the stability of solid calcium carbonate. stackexchange.comresearchgate.net

Effect of Humidity:

Humidity can also play a role in the stability of calcium carbonate. High relative humidity can facilitate the carbonation of calcium hydroxide (B78521) to form calcium carbonate and can influence the specific crystalline form (polymorph) of the resulting calcium carbonate. researchgate.netcsic.es For formulated products containing calcium carbonate, such as tablets, the presence of moisture can affect physical properties. For example, the hardness of calcium carbonate tablets has been observed to be inversely proportional to the relative humidity, suggesting that moisture can impact the physical integrity of the formulated product. researchgate.net

The stability of glycine is also dependent on pH. In aqueous solutions, glycine can exist in different ionic forms depending on the pH: as a cation at low pH, a zwitterion (a molecule with both a positive and a negative charge) at neutral pH, and an anion at high pH. quora.comwikipedia.org This change in ionic form with pH influences its chemical properties and interactions. The degradation of glycine-containing peptides is also pH-dependent, with different degradation mechanisms being more prominent at different pH levels. nih.gov Furthermore, the Maillard reaction, a common degradation pathway for amino acids in the presence of reducing sugars, is also influenced by pH, with the reaction rate generally increasing with higher pH. researchgate.net Moisture has also been shown to affect the degradation of glycine, particularly in the context of the Maillard reaction, where it can influence the formation of volatile products. nih.gov

Interactive Table: pH-Dependent Speciation of Glycine

| pH Range | Predominant Glycine Species | Net Charge |

| < 2.34 | Cationic (H₃N⁺-CH₂-COOH) | +1 |

| 2.34 - 9.60 | Zwitterionic (H₃N⁺-CH₂-COO⁻) | 0 |

| > 9.60 | Anionic (H₂N-CH₂-COO⁻) | -1 |

This table illustrates the different ionic forms of glycine at various pH ranges.

Advanced Analytical Methodologies for Calcium Carbonate Research

Chromatographic Techniques for Chemical Purity and Impurity Profiling

Chromatographic techniques are fundamental in separating and analyzing components within a mixture, making them essential for assessing the chemical purity and identifying impurities in materials like calcium carbonate found in Titralac. Historically, chromatography originated with the separation of plant pigments using a column packed with calcium carbonate as the stationary phase. chromtech.commetwarebio.com Modern chromatography has evolved significantly, with techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being widely employed. chromtech.com

HPLC is particularly useful for separating and quantifying components in liquid samples or dissolved solids. In the context of this compound, RP-HPLC (Reverse-Phase HPLC) can be explored for the simultaneous estimation of components like calcium carbonate and glycine (B1666218), although calcium carbonate's low solubility and ionic nature can pose challenges for typical RP-HPLC methods which are more suited for less polar compounds. researchgate.net The development of specific HPLC methods with appropriate columns and mobile phases is crucial for the effective analysis of calcium carbonate and potential organic impurities or degradation products in the formulation.

Ion chromatography is a powerful technique for the analysis of ions, including calcium ions and carbonate ions derived from calcium carbonate. google.com This method can be used to quantify the calcium content and assess the presence of other ionic impurities in this compound. Studies have demonstrated the application of ion chromatography for the determination of calcium ions in various matrices, highlighting its sensitivity and accuracy. google.com

While GC is typically used for volatile and thermally stable compounds, it can be applied to analyze certain organic impurities or degradation products present in this compound after appropriate sample preparation, such as derivatization. chromtech.comnih.gov The coupling of GC with detectors like the thermal conductivity detector (TCD) allows for the monitoring of chemical reactions and the analysis of reactants, products, and impurities. chromtech.com

The application of these chromatographic techniques to this compound allows for the separation of calcium carbonate from other ingredients and excipients, enabling the detection and quantification of impurities that might affect the product's quality and performance.

Electrochemical Methods for Reaction Monitoring and Characterization

Electrochemical methods provide sensitive tools for studying the behavior of ions and monitoring reactions involving electrochemically active species. While calcium carbonate itself is not directly electrochemically active in the traditional sense of undergoing redox reactions at an electrode surface, electrochemical techniques can be employed to monitor processes related to its formation, dissolution, and interaction with other substances.

Electrochemical Impedance Spectroscopy (EIS) and Chronoamperometry have been successfully applied to characterize the formation of calcium carbonate deposits. researchgate.netresearchgate.net These methods can provide insights into the kinetics of deposition, the morphology of the formed layers, and the influence of various factors such as temperature, potential, and the presence of other ions. researchgate.netresearchgate.net Although these studies often focus on scale formation, the principles are relevant to understanding the behavior of calcium carbonate particles in a formulation and their interactions within the matrix.

Electrochemical techniques, such as Cyclic Voltammetry (CV), Linear Voltammetry (LV), and Square Wave Voltammetry (SWV), can also be used to study the interaction of calcium ions with chelating agents or other components in the formulation. abechem.com For instance, electrochemical methods have been used to characterize the interaction between calcium ions and citric acid, demonstrating the ability of citric acid to complex calcium ions and reduce their availability. abechem.com This is relevant to this compound as it may contain other ingredients that can interact with calcium carbonate.

Furthermore, electrochemical sensors can be developed for the detection and quantification of specific components or impurities in complex matrices. Studies have explored the use of modified electrodes for the electroanalysis of various substances, highlighting the potential for developing electrochemical methods tailored to the analysis of this compound components or relevant impurities. uni-freiburg.de

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a more comprehensive analysis of complex mixtures. nih.gov These techniques are invaluable for the full chemical characterization of formulations like this compound, allowing for the separation, detection, and identification of multiple components and impurities in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that couples the separation achieved by GC with the structural information provided by MS. chromtech.comnih.govseejph.com While GC is primarily for volatile compounds, GC-MS can be applied to analyze volatile impurities or degradation products in this compound after appropriate sample preparation. MS provides a unique mass fingerprint for each compound, enabling their identification even at trace levels. chromtech.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combine the separation capabilities of LC, suitable for a wider range of compounds including less volatile and polar ones, with the sensitive and selective detection and identification provided by MS. nih.gov LC-MS is particularly useful for analyzing the non-volatile components of this compound, such as glycine and potential impurities. LC-MS/MS offers even greater selectivity and can be used for the trace analysis of impurities or degradation products. nih.gov

Other hyphenated techniques relevant to calcium carbonate research and potentially applicable to this compound analysis include LC-IR (Liquid Chromatography-Infrared Spectroscopy) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance). nih.gov LC-IR provides information about the functional groups present in separated components, while LC-NMR can provide detailed structural information. nih.gov Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) coupled with multivariate regression has also been used for the quantitative analysis of calcium carbonate in solid mixtures. ufrgs.br

Laser Raman Spectroscopy is another spectroscopic technique that has been successfully applied for the quantitative determination of calcium carbonate and glycine in antacid tablets. nih.gov This technique provides vibrational information about the molecules, allowing for their identification and quantification in solid formulations. nih.gov While not a hyphenated chromatographic technique, it exemplifies the use of spectroscopic methods for the direct analysis of active ingredients in finished products.

Development and Validation of Novel Quantitative Analytical Protocols

The development and validation of novel quantitative analytical protocols are essential to ensure the accuracy, precision, and reliability of the analytical methods used for the quality control of this compound. This involves establishing detailed procedures for sample preparation, analysis, and data interpretation, followed by rigorous validation according to regulatory guidelines.

Quantitative analysis of calcium carbonate in antacids is commonly performed using titration methods, such as back-titration, where the excess acid not neutralized by calcium carbonate is titrated with a base. cuny.edulatech.eduuwec.edu This is a well-established method for determining the acid-neutralizing capacity of antacids and the amount of calcium carbonate present. cuny.edulatech.eduuwec.edu Compleximetric titration with EDTA has also been used for the determination of calcium content in calcium-rich materials and pharmaceutical formulations. usa-journals.com

Novel quantitative protocols may involve the development of new chromatographic or electrochemical methods tailored to the specific composition of this compound, aiming for improved sensitivity, selectivity, or efficiency. For instance, RP-HPLC methods can be developed and validated for the simultaneous quantification of calcium carbonate (perhaps indirectly or after derivatization) and glycine, as well as for the determination of impurities. researchgate.net

Validation of these analytical protocols involves assessing several parameters, including specificity, linearity, accuracy, precision, limits of detection (LOD), limits of quantification (LOQ), range, and robustness. researchgate.netusa-journals.comresearchgate.netresearchgate.net

Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. usa-journals.comresearchgate.netresearchgate.net

Accuracy assesses how close the experimental results are to the true value. usa-journals.comresearchgate.netresearchgate.net

Precision indicates the reproducibility of the results when the method is applied repeatedly to the same sample. usa-journals.comresearchgate.net

LOD and LOQ define the lowest concentrations of the analyte that can be detected and reliably quantified, respectively. researchgate.netresearchgate.net

Range is the interval between the upper and lower concentrations of the analyte for which the method has been validated. researchgate.net

Robustness evaluates the method's ability to remain unaffected by small variations in method parameters. researchgate.netusa-journals.com

Validation studies involve analyzing samples with known concentrations of the analytes, including placebos and samples spiked with impurities, to demonstrate the method's suitability for its intended purpose. researchgate.netusa-journals.com Certified reference materials can also be used to verify the accuracy of the method. researchgate.net

Emerging Research Paradigms and Future Perspectives in Calcium Carbonate Chemistry

Integration of Calcium Carbonate in Novel Advanced Materials

Research is actively exploring the incorporation of calcium carbonate into advanced materials to impart or enhance specific properties. Biogenic calcium carbonate derived from waste sources like seashells is being investigated for use in polymeric compounds and the creation of nano-apatites for biomaterials bluebioeconomy.eu. This approach leverages the natural inorganic/organic composite structure of seashells, which offers functional properties like fracture resistance not easily replicated in synthetic processes bluebioeconomy.eu.

Controlled synthesis methods, such as chemical vapor deposition, hydrothermal synthesis, and biomimetic strategies, are employed to produce calcium carbonate crystals with tailored properties samaterials.com. These methods allow for control over the size, morphology, and polymorphic form of CaCO₃, which in turn influences the material's performance in various applications samaterials.commdpi.com. For instance, different morphologies can enhance mechanical properties, optical characteristics, or thermal stability mdpi.com.

Furthermore, surface functionalization of calcium carbonate is being developed to improve its compatibility and performance in composite materials rsc.org. The introduction of CaCO₃ into nanostructured materials has shown potential for improving mechanical, optical, magnetic, and catalytic properties, with applications in biomaterials, environmental remediation, and energy rsc.org. Precipitated calcium carbonate (PCC), a synthesized form, is also finding novel uses in various industries, including as a filler material in paper, plastics, and paints, and is being explored for new applications in food, pharmaceuticals, and cosmetics rsc.orgscirp.orgjptcp.com.

Fundamental Chemical Insights into Biomineralization Processes

Biomineralization, the process by which living organisms produce minerals, frequently involves the formation of calcium carbonates frontiersin.orgmdpi.comnih.gov. Understanding the fundamental chemical mechanisms behind the biomineralization of calcium carbonate is a significant area of research. Studies investigate how organisms, particularly bacteria, induce CaCO₃ precipitation through metabolic activities like urea (B33335) hydrolysis frontiersin.orgnih.govmattech-journal.org. This process can lead to the formation of different calcium carbonate polymorphs, such as calcite and vaterite, with varying morphologies nih.govnih.govcopernicus.org.

Research delves into the factors influencing polymorph selection during bacterial calcium carbonate mineralization, including supersaturation, temperature, pH, and the ratio of calcium to carbonate ions frontiersin.org. The role of organic matrices present in biogenic sources, like seashells, in controlling the crystallization process and influencing the properties of the resulting calcium carbonate is also being studied bluebioeconomy.eumdpi.com. These fundamental insights into natural biomineralization processes can inform the development of biomimetic strategies for controlled synthesis of calcium carbonate with desired properties samaterials.commdpi.com.

Green and Sustainable Chemistry Initiatives Involving Calcium Carbonate

Calcium carbonate plays a crucial role in green and sustainable chemistry initiatives, particularly in the context of carbon capture and utilization scirp.orgnih.govfrontiersin.org. Its ability to absorb and mineralize carbon dioxide positions it as a potential medium for carbon capture and storage technologies aimed at reducing greenhouse gas emissions samaterials.comfrontiersin.org. Industrial mineralization of CO₂, often utilizing alkaline waste materials, is a promising method for producing calcium carbonate while simultaneously addressing CO₂ emissions frontiersin.orgresearchgate.net.

Utilizing pre-consumer and post-consumer recycled calcium carbonate is another growing area contributing to circular economy objectives nih.govfrontiersin.org. Furthermore, research explores sustainable methods for producing calcium carbonate, such as from waste brines, which can serve in carbon capture and mineralization approaches scirp.org. The decarbonization of calcium carbonate itself is also being investigated using methods like reaction with aqueous sodium hydroxide (B78521), offering potential for more sustainable industrial processes like cement production researchgate.netacs.org.

Cross-Disciplinary Chemical Research Applications

The chemistry of calcium carbonate finds applications across various disciplines. In environmental science, beyond carbon capture, calcium carbonate is relevant in areas like water treatment frontiersin.org. Its use in catalysis is also being explored, with calcium carbonate substrates being utilized to develop more efficient and less polluting catalytic processes samaterials.com.

In the field of materials science, the ability to control the morphology and polymorph of calcium carbonate allows for tailoring materials for specific needs in various industries mdpi.com. This includes enhancing mechanical properties or utilizing specific forms for applications requiring high mechanical strength mdpi.com.

Biomedical applications represent another significant cross-disciplinary area. Calcium carbonate's biocompatibility and biodegradability make it a promising material for drug delivery systems and biomaterials rsc.orgmdpi.comfrontiersin.org. Vaterite, in particular, is being investigated as a controlled release carrier for therapeutic drugs due to its characteristics mdpi.com. The integration of calcium carbonate in regenerative medicine through the creation of nano-apatites from biogenic sources is also an active research area bluebioeconomy.eu.

Q & A

Q. How to design a crossover study to evaluate Titralac’s impact on drug bioavailability?

Methodological Answer:

- Use a randomized, four-phase crossover design with a washout period (e.g., 7 days) to minimize carryover effects. Administer treatments in balanced sequences: (1) this compound + target drug (e.g., norfloxacin), (2) target drug alone, (3) this compound administered post-target drug, and (4) control (target drug with placebo) .

- Collect plasma and urine samples at standardized intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Use high-performance liquid chromatography (HPLC) for quantifying drug concentrations. Calculate bioavailability via area under the curve (AUC) and urinary recovery rates .

- Table 1: Example Bioavailability Data from Norfloxacin-Titralac Interaction Study

| Treatment | Relative Bioavailability (%) | Urinary Recovery Reduction (%) |

|---|---|---|

| This compound (5 min before) | 37.5 | 58.3 |

| This compound (2 hours after) | 81.3 | 12.9 |

Q. What in vitro models are suitable for studying this compound’s buffering capacity?

Methodological Answer:

- Simulate gastric pH dynamics using USP dissolution apparatus. Titrate this compound (calcium carbonate) into acidic solutions (pH 1.2–2.5) and monitor pH changes over time. Compare with other antacids (e.g., aluminum-magnesium hydroxide) to assess neutralization efficiency .

- For intestinal interactions, use Caco-2 cell monolayers to evaluate permeability changes of co-administered drugs. Measure transepithelial electrical resistance (TEER) and apical-to-basolateral transport rates .

Advanced Research Questions

Q. How to resolve contradictions in studies on this compound’s drug interaction mechanisms?

Methodological Answer:

- Conduct in situ perfusion studies to isolate variables (e.g., pH, chelation, adsorption). For example, pretest calcium carbonate’s adsorption capacity using Langmuir isotherm models. Compare results with magnesium/aluminum-based antacids to identify dominant interaction pathways .

- Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data from heterogeneous studies. Use subgroup analyses to assess confounding factors like dosage timing, formulation (tablet vs. liquid), and patient demographics (e.g., renal function) .

Q. What pharmacokinetic modeling approaches predict this compound’s long-term efficacy in chronic kidney disease (CKD) patients?

Methodological Answer:

- Develop a physiologically based pharmacokinetic (PBPK) model incorporating renal clearance adjustments (e.g., eGFR < 30 mL/min/1.73 m²). Parameterize calcium carbonate dissociation rates and phosphate-binding capacity using in vitro solubility data .

- Validate the model with longitudinal clinical data, monitoring serum calcium, phosphate, and parathyroid hormone (PTH) levels. Use Bayesian inference to refine dose-response relationships in CKD subpopulations .

Methodological Frameworks for Rigorous Inquiry

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research?

- Feasible: Ensure access to validated HPLC protocols and CKD patient cohorts with documented eGFR levels .

- Novel: Investigate understudied interactions (e.g., this compound with phosphate binders like sevelamer) or genetic polymorphisms affecting calcium metabolism .

- Ethical: Obtain IRB approval for crossover studies, emphasizing informed consent for vulnerable populations (e.g., CKD patients) .

Data Analysis and Reproducibility

Q. What statistical methods address variability in this compound’s bioavailability studies?

- Use mixed-effects models to account for inter-individual variability in crossover studies. Include covariates like gastric emptying time and baseline pH .

- Apply Bland-Altman plots to assess agreement between HPLC and alternative assays (e.g., LC-MS/MS) for plasma concentration measurements .

Clinical Translation Challenges

Q. How to design dose-adjustment guidelines for this compound in renal impairment?

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in staged CKD cohorts. Corrogate calcium carbonate doses (e.g., 1–2 tablets 8-hourly) with eGFR thresholds and serum electrolyte trends .

- Table 2: this compound Dosage Recommendations Based on Renal Function

| eGFR (mL/min/1.73 m²) | This compound Dose | Monitoring Parameters |

|---|---|---|

| ≥60 | Standard | Serum calcium, phosphate |

| 30–59 | Adjusted | Calcium, phosphate, PTH |

| <30 | Restricted | Calcium, PTH, renal ultrasound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.